3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131856
InChI: InChI=1S/C11H11F2N3O/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8/h1-6,11,17H,7H2,(H,14,15)
SMILES:
Molecular Formula: C11H11F2N3O
Molecular Weight: 239.22 g/mol

3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol

CAS No.:

Cat. No.: VC20131856

Molecular Formula: C11H11F2N3O

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol -

Specification

Molecular Formula C11H11F2N3O
Molecular Weight 239.22 g/mol
IUPAC Name 3-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol
Standard InChI InChI=1S/C11H11F2N3O/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8/h1-6,11,17H,7H2,(H,14,15)
Standard InChI Key GBZYJKGARGTQKN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)CNC2=NN(C=C2)C(F)F

Introduction

Structural Features

The compound includes several key structural elements:

  • Difluoromethyl Group: Attached to the pyrazole ring, this group enhances the compound's reactivity and biological activity.

  • Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in various biologically active compounds.

  • Phenolic Moiety: Contributes to the compound's solubility and potential antioxidant properties.

Synthesis and Reactions

The synthesis of such pyrazole derivatives typically involves multi-step organic reactions. Common reactions include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halides, sodium hydrideBase presence required

These reactions can be adapted to synthesize 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol, although specific conditions may vary.

Biological Activity and Potential Applications

Pyrazole derivatives are often investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The difluoromethyl group can enhance binding interactions, potentially increasing efficacy in modulating enzyme activity or receptor function.

Similar Compounds

Several compounds exhibit structural similarities to 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol:

Compound NameMolecular FormulaKey Features
1-(Difluoromethyl)-4-methylpyrazoleC6H7F2N2Contains difluoromethyl group; simpler structure
5-(Difluoromethyl)-2-pyrazinamineC5H5F2N3Exhibits unique nitrogen heterocycles
4-{[(Difluoromethyl)pyrazolyl]methylene}anilineC12H10F2N4Combines aniline with pyrazole; different reactivity

These compounds can serve as references for understanding the potential biological activities and chemical properties of 3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol.

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